2,5-Difluoro-4-nitromandelic acid
CAS No.: 1806336-39-9
VCID: VC2757688
Molecular Formula: C8H5F2NO5
Molecular Weight: 233.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,5-Difluoro-4-nitromandelic acid is a fluorinated aromatic compound that belongs to the category of substituted mandelic acids. It features a central mandelic acid backbone with two fluorine atoms located at the 2 and 5 positions relative to the carboxylic acid group, and a nitro group at the para position (4) on the aromatic ring. This compound is of significant interest in various fields of chemical research due to its unique properties and potential applications in pharmaceuticals and materials science. Synthesis MethodsThe synthesis of 2,5-difluoro-4-nitromandelic acid typically involves the introduction of fluorine and nitro groups into the mandelic acid framework. This process requires careful control of reaction conditions to avoid overreaction or degradation of the mandelic acid core. Nitration reactions, for instance, are usually conducted at temperatures below 50 °C to minimize side reactions. Synthesis Steps
Applications and Research Findings2,5-Difluoro-4-nitromandelic acid has several scientific applications due to its unique chemical structure and properties. It is involved in various chemical reactions, which can be optimized under specific conditions such as controlled temperature and solvent choice. The compound's potential in pharmaceuticals is attributed to its ability to interact with biological systems, possibly enhancing membrane permeability due to the presence of fluorine atoms. Potential Applications Table
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CAS No. | 1806336-39-9 | ||||||||
Product Name | 2,5-Difluoro-4-nitromandelic acid | ||||||||
Molecular Formula | C8H5F2NO5 | ||||||||
Molecular Weight | 233.13 g/mol | ||||||||
IUPAC Name | 2-(2,5-difluoro-4-nitrophenyl)-2-hydroxyacetic acid | ||||||||
Standard InChI | InChI=1S/C8H5F2NO5/c9-4-2-6(11(15)16)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | ||||||||
Standard InChIKey | AWNGVDZJAVCBJL-UHFFFAOYSA-N | ||||||||
SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(C(=O)O)O | ||||||||
Canonical SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(C(=O)O)O | ||||||||
PubChem Compound | 118991977 | ||||||||
Last Modified | Aug 16 2023 |
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